molecular formula C17H18N2O3 B3875613 (3,4-dimethoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol

(3,4-dimethoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol

Cat. No. B3875613
M. Wt: 298.34 g/mol
InChI Key: LLUOUTWLHFLNOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a fused benzene and imidazole ring. The benzimidazole moiety is an integral part of many biologically active molecules . Theoretical and actual NMR chemical shifts were found to be quite similar .


Chemical Reactions Analysis

Benzimidazole derivatives are known to undergo a variety of chemical reactions. For example, they can act as n-type dopants in organic and printed electronics . They can also decompose in the processing solvent, but this process does not negatively impact performances .


Physical And Chemical Properties Analysis

Benzimidazole derivatives are generally considered to be air stable and soluble in established processing solvents . They show conductivity as a dopant .

Mechanism of Action

The mechanism of action of benzimidazole derivatives often involves interactions with biological targets. The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule and MEP surface to be a chemically reactive area appropriate for drug action .

Future Directions

The future directions of research on benzimidazole derivatives could involve further exploration of their potential applications in various fields such as medicinal chemistry, materials science, and electronics . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of action of these compounds .

properties

IUPAC Name

(3,4-dimethoxyphenyl)-(1-methylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-19-13-7-5-4-6-12(13)18-17(19)16(20)11-8-9-14(21-2)15(10-11)22-3/h4-10,16,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUOUTWLHFLNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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